molecular formula C9H16S B14552235 6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- CAS No. 61860-23-9

6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl-

Cat. No.: B14552235
CAS No.: 61860-23-9
M. Wt: 156.29 g/mol
InChI Key: VDCHYMXYIKHDBQ-UHFFFAOYSA-N
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Description

6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- is a bicyclic sulfur-containing compound. Its unique structure, featuring a sulfur atom within a bicyclic framework, makes it an interesting subject of study in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- typically involves multiple steps starting from simpler organic compounds. One common method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The synthetic route includes reduction, bromination, cyclization, dehydrobromination, and epoxidation steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: Various substitution reactions can occur, particularly at the sulfur atom or the carbon atoms adjacent to it.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound’s unique structure makes it a subject of interest in the study of biological systems and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Thiabicyclo[3.2.1]octane, 1,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. The sulfur atom within the bicyclic structure can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or activation in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thiabicyclo[321]octane, 1,5-dimethyl- is unique due to its specific substitution pattern and the presence of a sulfur atom within the bicyclic framework

Properties

CAS No.

61860-23-9

Molecular Formula

C9H16S

Molecular Weight

156.29 g/mol

IUPAC Name

1,5-dimethyl-6-thiabicyclo[3.2.1]octane

InChI

InChI=1S/C9H16S/c1-8-4-3-5-9(2,6-8)10-7-8/h3-7H2,1-2H3

InChI Key

VDCHYMXYIKHDBQ-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC(C1)(SC2)C

Origin of Product

United States

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